Cas no 793727-92-1 (4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine)

4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a fused pyrrole-thiazole structure, which exhibits notable potential in pharmaceutical and agrochemical applications. Its unique molecular framework, combining a substituted pyrrole ring with an aminothiazole moiety, contributes to its versatility as a synthetic intermediate or bioactive scaffold. The compound's structural rigidity and electron-rich properties make it suitable for further derivatization in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in research and industrial settings. The presence of both nitrogen and sulfur heteroatoms may also facilitate interactions with biological targets.
4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine structure
793727-92-1 structure
Product Name:4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
CAS No:793727-92-1
MF:C10H13N3S
MW:207.295320272446
MDL:MFCD06364996
CID:556322
PubChem ID:2566124
Update Time:2025-06-08

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-
    • 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)
    • 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
    • HMS2177N09
    • Z48847595
    • MLS000566785
    • 4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)thiazol-2-amine
    • SCHEMBL13856576
    • 793727-92-1
    • SMR000153751
    • BDBM40705
    • AKOS000349613
    • MLS-0068887.0001
    • 4-(1,2,5-trimethyl-3-pyrrolyl)-2-thiazolamine
    • [4-(1,2,5-trimethylpyrrol-3-yl)thiazol-2-yl]amine
    • EN300-34220
    • 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine
    • cid_2566124
    • CHEMBL1471055
    • MDL: MFCD06364996
    • Inchi: 1S/C10H13N3S/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9/h4-5H,1-3H3,(H2,11,12)
    • InChI Key: HYEVYINJVDHXMC-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=C(C)N(C)C=1C

Computed Properties

  • Exact Mass: 207.083
  • Monoisotopic Mass: 207.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 72.1Ų

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Additional information on 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Introduction to 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine (CAS No. 793727-92-1)

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine, with the CAS number 793727-92-1, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The structure of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine features a thiazole ring substituted with a trimethylpyrrole moiety, which imparts specific chemical and biological properties.

The synthesis of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has been extensively studied due to its potential as a lead compound in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound. One notable approach involves the condensation of 2-aminothiazole with a suitably substituted pyrrole derivative, followed by methylation steps to introduce the trimethyl groups. This synthetic route not only ensures high yields but also allows for the exploration of structural modifications to enhance biological activity.

In terms of its biological activity, 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has shown promising results in various preclinical studies. Research has demonstrated its potential as an antitumor agent, particularly in inhibiting the growth of cancer cells. Studies have indicated that this compound can selectively target specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in many types of cancer.

Beyond its antitumor properties, 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammation and promoting tissue repair.

The pharmacokinetic properties of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine have also been studied to ensure its suitability for therapeutic use. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life in vivo, making it a promising candidate for oral administration in clinical settings.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine. Early-phase trials have shown promising results in terms of safety and tolerability. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects. The ongoing research aims to provide a comprehensive understanding of the compound's pharmacological profile and its potential as a novel therapeutic agent.

In conclusion, 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine (CAS No. 793727-92-1) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, paving the way for its potential use in treating various diseases.

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